2-Bromo-4-nitroimidazole chemical properties
2-Bromo-4-nitroimidazole chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-nitroimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-nitroimidazole is a halogenated nitroimidazole derivative of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Identified by the CAS Number 65902-59-2, this compound serves as a critical building block and key intermediate in the synthesis of a variety of bioactive molecules, including antitubercular, antiparasitic, and antimicrobial agents.[1][2][3] Its chemical structure, featuring a bromine atom at the 2-position and a nitro group at the 4-position of the imidazole (B134444) ring, confers unique reactivity that is instrumental in its synthetic utility.[1] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, reactivity, and biological significance, presenting data in a structured format for technical reference.
Core Chemical and Physical Properties
2-Bromo-4-nitroimidazole is typically a light yellow to yellow crystalline powder or solid.[4][5] Its quantitative properties are summarized below for clear reference.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₂BrN₃O₂ | [1][2][4][5][6][7][8] |
| Molecular Weight | 191.97 g/mol | [1][4][5][6][7][8] |
| CAS Number | 65902-59-2 | [1][3][4][6][9] |
| Melting Point | 232 - 239 °C | [1][4][5][9] |
| Boiling Point (Predicted) | 402.5 ± 37.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 2.156 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 5.65 ± 0.10 | [4] |
| LogP | 1.2 | [1] |
| Appearance | Light yellow to yellow powder/solid | [3][4][5] |
| Solubility | Sparingly soluble in water | [4] |
| Storage Conditions | Room temperature, sealed in dry, dark place | [4][5] |
Synthesis and Experimental Protocols
An efficient, scalable, two-step method for the synthesis of 2-Bromo-4-nitroimidazole has been developed, making it a readily accessible intermediate for drug development.[10][11] The process begins with the dibromination of the inexpensive starting material, 4-nitroimidazole (B12731), followed by a selective debromination.[3][10]
Experimental Protocol: Two-Step Synthesis
Step 1: Dibromination of 4-Nitroimidazole
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Objective: To synthesize 2,5-dibromo-4-nitroimidazole.
-
Reagents: 4-nitroimidazole, Bromine (Br₂), Sodium Bicarbonate (NaHCO₃), Water.
-
Methodology: 4-nitroimidazole undergoes dibromination using bromine in an aqueous medium. Sodium bicarbonate is used as a base. The reaction is typically conducted at a controlled temperature of 0–5°C to minimize side reactions. The reaction proceeds for 4–6 hours.
-
Yield: This step can achieve yields as high as 88%.[1]
Step 2: Selective Reductive Debromination
-
Objective: To selectively remove the bromine atom at the 5-position to yield 2-Bromo-4-nitroimidazole.
-
Reagents: 2,5-dibromo-4-nitroimidazole, Potassium Iodide (KI), Sodium Sulfite (B76179) (Na₂SO₃), Acetic Acid.
-
Methodology: The intermediate from Step 1 is treated with potassium iodide and sodium sulfite in acetic acid. This process proceeds via an in situ reductive deiodination strategy.[10] The reaction mixture is heated to 120°C for approximately 16 hours.[1] The mechanism involves the formation of a 2-bromo-5-iodo-4-nitroimidazole intermediate, which then undergoes reductive deiodination in the presence of sodium sulfite to afford the final product.[10]
-
Yield: This selective debromination step has a reported yield of 64-79%.[1]
Synthesis Workflow Diagram
Chemical Reactivity and Applications
The unique arrangement of the bromo and nitro groups on the imidazole ring governs the reactivity of 2-Bromo-4-nitroimidazole, making it a versatile synthetic intermediate.
Key Reactions
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Nucleophilic Substitution: The bromine atom at the 2-position acts as an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions.[1][2] This reactivity is superior to its chloro-analog, often resulting in higher yields in coupling reactions.[1] This property is exploited in the synthesis of complex molecules, such as attaching chiral sidechains in the production of Delamanid and Pretomanid.[1]
-
Reduction of the Nitro Group: The nitro group at the 4-position can be reduced to an amino group using standard reducing agents, such as hydrogen gas with a catalyst.[1][2] This allows for further functionalization and the creation of a different class of derivatives.
-
Alkylation and Coupling Reactions: The compound readily participates in alkylation and coupling reactions.[1] For instance, it can be regioselectively alkylated with epoxides under mild conditions.[1]
Biological Activity and Mechanism of Action
2-Bromo-4-nitroimidazole is a precursor to compounds with potent antimicrobial activity, particularly against Mycobacterium tuberculosis and Leishmania donovani.[1][2] The biological activity is intrinsically linked to the nitro group.
Mechanism of Action: Reductive Activation
The primary mechanism of action for nitroimidazole-based drugs involves the reductive activation of the nitro group within target cells, especially under hypoxic (low oxygen) conditions.[1] This is a critical feature for targeting pathogens like M. tuberculosis, which can reside in hypoxic environments within the host, and for targeting hypoxic tumor cells.[1]
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Entry and Reduction: The parent compound enters the microbial or target cell.
-
Formation of Reactive Intermediates: Inside the cell, the nitro group undergoes a one-electron reduction, catalyzed by microbial nitroreductases, to form a nitroso radical anion.
-
Cellular Damage: This highly reactive intermediate can then interact with and damage critical cellular components, such as DNA, leading to cell death.[1]
This bioactivation pathway is essential for the compound's therapeutic effect.
Signaling Pathway Diagram
Conclusion
2-Bromo-4-nitroimidazole is a compound of high strategic importance in modern drug discovery. Its well-defined chemical properties, scalable synthesis, and versatile reactivity make it an invaluable intermediate for developing novel therapeutics against infectious diseases and cancer. The understanding of its mechanism of action, centered on reductive bioactivation, continues to drive research into new nitroimidazole-based agents. This guide provides the core technical information required by researchers and developers to effectively utilize this potent chemical entity in their work.
References
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- 2. Buy 2-Bromo-4-nitroimidazole | 65902-59-2 [smolecule.com]
- 3. 2-Bromo-4-nitroimidazole | 65902-59-2 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Bromo-4-nitroimidazole | 65902-59-2 | FB55690 [biosynth.com]
- 7. 2-Bromo-4-nitroimidazole synthesis - chemicalbook [chemicalbook.com]
- 8. 2-Bromo-4-nitroimidazole | C3H2BrN3O2 | CID 47754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 65902-59-2 Cas No. | 2-Bromo-4-nitro-1H-imidazole | Apollo [store.apolloscientific.co.uk]
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- 11. researchgate.net [researchgate.net]

